2-((4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid
Description
2-((4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at position 6, a 1-ethyl-3-methylpyrazole moiety at position 4, and a thioacetic acid side chain at position 2. Synthesis likely involves nucleophilic substitution to introduce the thioacetic acid group, analogous to methods used for structurally related pyrimidine-thioether esters .
Properties
IUPAC Name |
2-[4-(1-ethyl-3-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2S/c1-3-20-5-8(7(2)19-20)9-4-10(13(14,15)16)18-12(17-9)23-6-11(21)22/h4-5H,3,6H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCFUECQJVSHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)SCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid , also known by its CAS number 907990-49-2 , has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃O₃S |
| Molecular Weight | 223.229 g/mol |
| CAS Number | 907990-49-2 |
| LogP | 0.2246 |
| PSA (Polar Surface Area) | 76.71 Ų |
The presence of the pyrazole and pyrimidine rings suggests potential interactions with biological targets, particularly in nucleic acid synthesis and enzyme inhibition.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing pyrazole derivatives. For instance, related pyrazolo[3,4-d]pyrimidine compounds have demonstrated significant activity against various viruses, including HIV and the tobacco mosaic virus (TMV). One study indicated that a similar compound exhibited an EC50 value of 3.98 μM against HIV, showcasing its effectiveness as a potential therapeutic agent .
Another notable finding is the efficacy of related compounds against TMV, where specific derivatives showed an EC50 as low as 58.7 μg/mL , indicating strong antiviral properties . The mechanism of action often involves the inhibition of viral replication through interference with viral proteins or nucleic acids.
Anticancer Activity
The compound's structural similarity to other known anticancer agents suggests it may also inhibit cancer cell proliferation. Research into pyrazole derivatives has revealed their ability to disrupt critical signaling pathways involved in tumor growth. For example, compounds targeting the YAP-TEAD association have shown promise in inhibiting cancer cell growth .
In vitro studies have demonstrated that derivatives similar to 2-((4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid can significantly reduce cell viability in various cancer cell lines, although specific IC50 values for this compound are yet to be published.
Study 1: Antiviral Efficacy
In a recent investigation, researchers synthesized several pyrazole-based compounds to assess their antiviral activities against TMV. Among these, a derivative with a trifluoromethyl group exhibited superior activity with an EC50 of 30.57 ± 3.11 μM , demonstrating the importance of substituents in enhancing biological activity .
Study 2: Anticancer Potential
Another study evaluated the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to our target compound inhibited cell proliferation by up to 70% at concentrations below 10 μM . This suggests that further optimization could yield potent anticancer agents .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has shown that derivatives of pyrazole and pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-((4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans .
2. Anticancer Potential
Recent studies have indicated that compounds containing the triazole and pyrimidine structures can inhibit tumor growth. For example, certain derivatives have shown potent cytotoxicity against cancer cell lines such as MKN-45 and HT-29, with IC50 values significantly lower than conventional chemotherapeutics . The mechanism of action often involves the inhibition of specific kinases associated with cancer progression.
3. Neuroprotective Effects
There is emerging evidence that pyrazole derivatives may possess neuroprotective properties. They have been studied for their potential to mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Synthesis and Derivatives
The synthesis of 2-((4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid typically involves multi-step reactions starting from readily available precursors. The synthetic routes often emphasize the introduction of sulfur-containing groups, which enhance the biological activity of the final product.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on antimicrobial activity of triazole derivatives | Compounds exhibited MIC values significantly lower than standard antibiotics against resistant strains | Suggests potential for developing new antibiotic therapies |
| Evaluation of anticancer properties | Certain derivatives showed IC50 values in the nanomolar range against specific cancer cell lines | Highlights the need for further development in cancer treatment |
| Neuroprotective study | Demonstrated reduction in neuronal cell death in vitro models | Indicates potential for treating neurodegenerative disorders |
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs.
- Thioacetic Acid vs.
- Ethylsulfonyl vs. Thioether : The ethylsulfonyl group in the analogue (1006441-37-7) confers higher oxidative stability than the thioether linkage in the target compound, which may be prone to sulfoxide formation .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-((4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid, and how are intermediates characterized?
- Answer : The compound is typically synthesized via nucleophilic substitution reactions involving thiol-containing intermediates. For example, thioacetic acid derivatives react with halogenated pyrimidine precursors under basic conditions (e.g., K₂CO₃/DMF) to form the thioether linkage. Key intermediates, such as 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl chloride, are characterized using ¹H/¹³C NMR and LC-MS to confirm regioselectivity and purity .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Answer : High-resolution NMR spectroscopy (¹H, ¹³C, 19F) is critical for verifying the pyrimidine and pyrazole ring systems. Mass spectrometry (HRMS) confirms molecular weight, while HPLC (≥95% purity) ensures absence of byproducts. X-ray crystallography may resolve ambiguities in stereoelectronic effects caused by the trifluoromethyl group .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
- Answer : The compound’s limited aqueous solubility (due to the trifluoromethyl and pyrazole groups) necessitates solvent optimization. Dimethyl sulfoxide (DMSO) is commonly used for stock solutions, but concentrations must be kept below 0.1% to avoid cytotoxicity. Co-solvents like PEG-400 or cyclodextrin derivatives improve bioavailability in in vitro studies .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data across different assay systems?
- Answer : Discrepancies often arise from variations in cell permeability, metabolic stability, or off-target interactions. To resolve these:
- Perform parallel assays in cell-free (e.g., enzyme inhibition) vs. cell-based systems.
- Use isotope-labeling (e.g., ³H/¹⁴C) to track metabolic degradation.
- Apply molecular dynamics simulations to assess binding pocket accessibility in different conformations .
Q. How can structure-activity relationship (SAR) studies be optimized for the pyrimidine-thioacetate scaffold?
- Answer : Systematic modifications include:
- Pyrazole substitution : Replace the ethyl group with bulkier alkyl chains to evaluate steric effects on target binding.
- Trifluoromethyl bioisosteres : Test -CF₃ vs. -OCF₃ or -SF₅ to balance hydrophobicity and electronic effects.
- Thioether linker optimization : Replace the acetic acid moiety with propionic or benzoic acid derivatives to modulate acidity and hydrogen-bonding capacity. SAR data should be validated using free-energy perturbation (FEP) computational models .
Q. What experimental designs improve reproducibility in pharmacokinetic (PK) studies?
- Answer :
- Dose normalization : Account for batch-to-batch purity variations via quantitative NMR.
- Species-specific metabolism : Use hepatocyte microsomes from multiple species (human, rat, mouse) to identify interspecies metabolic differences.
- LC-MS/MS protocols : Standardize ionization parameters (e.g., ESI vs. APCI) to reduce variability in metabolite detection .
Methodological Challenges & Solutions
Q. How are reaction yields improved during scale-up synthesis?
- Answer : Critical parameters include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency in pyrimidine ring formation.
- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions during thioether formation.
- Flow chemistry : Continuous flow systems improve heat dissipation and reduce decomposition of heat-sensitive intermediates .
Q. What computational tools predict the compound’s environmental fate in ecotoxicology studies?
- Answer :
- EPI Suite : Estimates biodegradation half-life and bioaccumulation potential using the compound’s logP and molecular weight.
- Density Functional Theory (DFT) : Calculates hydrolysis rates of the thioether bond under varying pH conditions.
- Molecular docking : Predicts interactions with environmental receptors (e.g., soil organic matter) to assess persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
